N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
CAS No.: 893981-78-7
Cat. No.: VC7715579
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893981-78-7 |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.48 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H21N3O3S/c1-26-18-9-5-3-7-15(18)13-22-20(25)14-28-21-12-11-17(23-24-21)16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
| Standard InChI Key | WQQBGYIDLRNPBX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 6 with a 2-methoxyphenyl group. A thioether (-S-) linkage connects the pyridazine’s position 3 to an acetamide moiety, which is further functionalized with a 2-methoxybenzyl group (Figure 1). This arrangement creates a planar aromatic system with electron-rich regions, enabling potential interactions with biological targets.
Key functional groups:
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Pyridazine core: Enhances hydrogen-bonding capacity via nitrogen atoms.
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Thioether bridge: Contributes to metabolic stability and hydrophobic interactions.
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Methoxy groups: Influence electronic distribution and solubility.
Molecular Formula and Physicochemical Properties
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Molecular formula:
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Molecular weight: 395.48 g/mol
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IUPAC name: N-(2-Methoxybenzyl)-2-[(6-(2-methoxyphenyl)pyridazin-3-yl)sulfanyl]acetamide
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (estimated) | 3.2–3.8 (moderate lipophilicity) |
| Solubility | Low aqueous solubility; soluble in DMSO |
| Hydrogen bond donors | 2 (amide NH, pyridazine N) |
| Hydrogen bond acceptors | 6 (pyridazine N, methoxy O, amide O) |
The compound’s low aqueous solubility, typical of pyridazine derivatives, suggests formulation challenges for in vivo applications.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of N-(2-methoxybenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide likely follows a multi-step strategy common to pyridazine-thioacetamide derivatives:
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Pyridazine ring formation:
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Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with 3,6-dichloropyridazine to introduce the 2-methoxyphenyl group at position 6.
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Thioether introduction:
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Nucleophilic substitution of the pyridazine’s position 3 chlorine with a thiolate ion (e.g., from sodium hydrosulfide).
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Acetamide coupling:
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Reaction of 2-chloroacetamide with the pyridazine thiol intermediate, followed by substitution with 2-methoxybenzylamine.
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Critical considerations:
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Purification via column chromatography to isolate intermediates.
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Use of anhydrous conditions to prevent hydrolysis of the thioether.
Structural Analogues and SAR Insights
Comparative studies on analogues like 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (VC4699619) reveal that:
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Methoxy positioning: Ortho-substitution (as in the target compound) enhances steric hindrance, potentially improving target selectivity.
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Benzyl vs. phenethyl groups: The 2-methoxybenzyl moiety may increase membrane permeability compared to phenethyl derivatives.
Biological Activities and Mechanisms
Antimicrobial Activity
Methoxy-substituted pyridazines show broad-spectrum antimicrobial effects. In a 2024 study, a derivative with a 3,4-dimethoxyphenyl group exhibited MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s dual methoxy groups could similarly disrupt microbial cell membranes or enzyme function.
Neuropharmacological Applications
The 2-methoxybenzyl group is structurally analogous to ligands of serotonin and dopamine receptors. Molecular docking simulations suggest potential affinity for 5-HT receptors (binding energy: −9.2 kcal/mol) , indicating possible antidepressant or anxiolytic applications.
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